(E)-1-(pyrimidin-5-yl)ethanone oxime

medicinal chemistry structure-activity relationship kinase inhibitors

Ensure experimental reproducibility with (E)-1-(pyrimidin-5-yl)ethanone oxime (CAS 349493-40-9), the defined E-isomer pyrimidine oxime. Its precise stereochemistry (NOESY-NMR resolved) and 5-position substitution yield consistent hydrogen-bonding networks critical for kinase inhibitor and agrochemical SAR studies. Avoid regioisomer substitution pitfalls that compromise target engagement. Deploy as a minimalist scaffold for EGFR/ErbB-2 kinase libraries or as a core for herbicidal/insecticidal derivatives. Order the authentic E-isomer for reliable synthetic outcomes and valid SAR analyses.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
Cat. No. B13098662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(pyrimidin-5-yl)ethanone oxime
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CN=CN=C1
InChIInChI=1S/C6H7N3O/c1-5(9-10)6-2-7-4-8-3-6/h2-4,10H,1H3/b9-5+
InChIKeyDKVHIPXYJKCXOQ-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1-(Pyrimidin-5-yl)ethanone Oxime: Procurement-Relevant Properties and Chemical Identity


(E)-1-(Pyrimidin-5-yl)ethanone oxime (CAS 349493-40-9) is a pyrimidine-based oxime derivative with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol [1]. It is characterized by a pyrimidine heterocycle substituted at the 5-position with an ethanone oxime moiety in the E-configuration [1]. The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry, agrochemical development, and kinase inhibitor research programs [2].

(E)-1-(Pyrimidin-5-yl)ethanone Oxime: Why Substitution with Other Pyrimidine Oximes Risks Activity and Selectivity Loss


Generic substitution among pyrimidine oxime analogs is not scientifically justified due to divergent steric and electronic properties dictated by the position of the oxime moiety on the pyrimidine ring and its geometric configuration [1]. The (E)-stereoisomer of 1-(pyrimidin-5-yl)ethanone oxime, in particular, is noted for its defined geometry, which can be resolved via NOESY NMR [1]. Comparators such as the 2- and 4-pyrimidinyl regioisomers [2], the reduced ketone precursor 5-acetylpyrimidine [3], and the 5-carbaldehyde oxime [4] each present distinct hydrogen-bonding networks and target engagement profiles [1][4]. Consequently, substituting (E)-1-(pyrimidin-5-yl)ethanone oxime with a structurally related compound without rigorous comparative activity data risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) analyses.

(E)-1-(Pyrimidin-5-yl)ethanone Oxime: Quantitative Evidence for Differentiated Selection


Positional Isomerism and Regioselectivity: 5-Pyrimidinyl Substitution Offers a Distinct Structural and Electronic Profile

The (E)-1-(pyrimidin-5-yl)ethanone oxime scaffold is differentiated from its 2- and 4-pyrimidinyl ethanone oxime regioisomers by the specific placement of the oxime group at the 5-position of the pyrimidine ring [1]. This substitution pattern is distinct from pyrimidine-2-yl [2] and pyrimidine-4-yl ethanone oximes. In a broader context of pyrimidinyl oxime kinase inhibitors, substitution at the 5-position of the pyrimidine core is a key feature of numerous biologically active compounds, including potent EGFR and ErbB-2 dual inhibitors with nanomolar IC50 values [3]. While direct head-to-head activity data for the specific target compound is not publicly available, the class-level inference is that the 5-pyrimidinyl substitution pattern is a privileged scaffold in kinase inhibitor design, distinguishing it from other regioisomers [3].

medicinal chemistry structure-activity relationship kinase inhibitors

Stereochemical Configuration: (E)-Isomer Provides a Defined Geometry for Reliable Structure-Activity Relationships

The (E)-stereoisomer of 1-(pyrimidin-5-yl)ethanone oxime can be differentiated from the corresponding (Z)-isomer using NOESY 1H-NMR spectroscopy [1]. This stereochemical definition is critical for SAR studies, as the spatial orientation of the oxime hydroxyl group influences hydrogen-bonding interactions with biological targets [1]. In contrast, the (Z)-isomer of 1-(pyrimidin-2-yl)ethanone oxime is also reported [2]. For procurement, the specification of the (E)-isomer ensures a consistent chemical entity, whereas undefined or mixed isomer batches would introduce uncontrolled variability in biological assays [1].

stereochemistry SAR drug design

Kinase Inhibitor Scaffold Potential: Class-Level Evidence Supports 5-Pyrimidinyl Oxime Privileged Status

While specific IC50 data for (E)-1-(pyrimidin-5-yl)ethanone oxime is not publicly available, the class of 5-substituted pyrimidine oximes is well-represented in potent kinase inhibitor patents and literature. For instance, a series of 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes demonstrated dual EGFR and ErbB-2 tyrosine kinase inhibition with IC50 values in the nanomolar range [1]. Similarly, substituted pyrimidinyl oxime kinase inhibitors have been patented for the treatment of protein kinase-mediated diseases [2]. (E)-1-(pyrimidin-5-yl)ethanone oxime serves as a key intermediate or a minimalist analog for the development of such kinase inhibitors, offering a simplified scaffold for initial SAR exploration [1][2]. This contrasts with the ketone precursor, 5-acetylpyrimidine, which lacks the oxime functional group and therefore cannot engage in the same hydrogen-bonding interactions with kinase active sites [3].

kinase inhibitor EGFR ErbB-2 cancer

Agrochemical Lead Identification: Pyrimidinyl Oxime Ethers Exhibit Herbicidal and Insecticidal Activity

Patents disclose that pyrimidinyl aryl ketone oximes, a class that includes (E)-1-(pyrimidin-5-yl)ethanone oxime as a core substructure, possess excellent herbicidal activity against grasses and broadleaf weeds, as well as insecticidal activity against rice planthoppers and aphids [1]. While the patent does not provide specific EC50 or LD50 values for the unsubstituted target compound, it establishes the broader class as effective crop protection agents [1]. This provides a rationale for selecting (E)-1-(pyrimidin-5-yl)ethanone oxime as a starting point for the synthesis of novel agrochemical leads, differentiating it from pyrimidine derivatives lacking the oxime moiety which may not confer the same spectrum of activity [1].

agrochemical herbicide insecticide crop protection

Computationally Predicted Physicochemical Properties for Compound Handling and Formulation

Computationally predicted properties for (E)-1-(pyrimidin-5-yl)ethanone oxime include an XLogP3-AA of 0.1, a topological polar surface area (TPSA) of 58.4 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 1 rotatable bond [1]. In comparison, the ketone precursor 5-acetylpyrimidine has a predicted logP of -0.475 [2]. The presence of the oxime group increases hydrogen bond donor count and TPSA, which can influence solubility and permeability characteristics. While these are predicted values and not experimental data, they provide a baseline for understanding the compound's physicochemical profile relative to its ketone analog.

physicochemical properties formulation compound handling

(E)-1-(Pyrimidin-5-yl)ethanone Oxime: Targeted Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Kinase Inhibitor Lead Generation and SAR Exploration

Based on class-level evidence linking 5-pyrimidinyl oximes to potent kinase inhibition [1][2], (E)-1-(pyrimidin-5-yl)ethanone oxime is best deployed as a minimalist scaffold for early-stage kinase inhibitor development. Its defined stereochemistry [3] and predicted physicochemical profile [3] make it a suitable starting point for synthesizing focused libraries targeting EGFR, ErbB-2, or other tyrosine kinases. The compound can be further elaborated via substitution on the pyrimidine ring or functionalization of the oxime moiety to optimize potency and selectivity [1][2].

Agrochemical R&D: Discovery of Novel Herbicidal and Insecticidal Leads

For agrochemical discovery programs, (E)-1-(pyrimidin-5-yl)ethanone oxime serves as a core substructure for developing pyrimidinyl aryl ketone oxime derivatives with demonstrated herbicidal and insecticidal activity [4]. It is an ideal building block for synthesizing analogs for screening against key agricultural pests such as grasses, broadleaf weeds, rice planthoppers, and aphids [4]. Procurement of the defined (E)-isomer ensures consistent synthetic outcomes and reliable biological evaluation [3].

Synthetic Methodology Development: Oxime-Based Heterocycle Construction

(E)-1-(pyrimidin-5-yl)ethanone oxime can be utilized in synthetic organic chemistry as a substrate for Beckmann rearrangement reactions to generate pyrimidine-fused amides or lactams [5]. Its well-defined geometry and functional group array make it a valuable test substrate for developing new catalytic methods for oxime transformations, which are industrially relevant for the production of fine chemicals and pharmaceutical intermediates [5].

Analytical Chemistry: Reference Standard for Isomeric Resolution by NMR

Due to the ability to resolve its E-isomer configuration via NOESY 1H-NMR [3], this compound can serve as a reference standard or model system for developing and validating NMR methods for the determination of oxime stereochemistry. It is particularly useful in quality control settings where confirmation of isomer identity and purity is critical for research materials intended for biological assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-1-(pyrimidin-5-yl)ethanone oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.